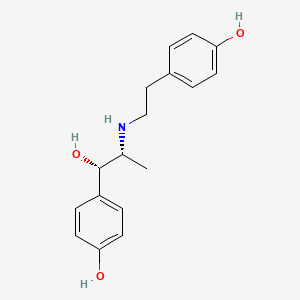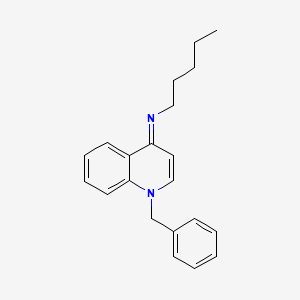
(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP 339818 is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
Kumari and Sharma (2011) explored the electrochemical synthesis of similar compounds, such as (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine. They found that these compounds undergo electron transfer and chemical reactions in specific media, indicating potential applications in electrochemical synthesis processes (Kumari & Sharma, 2011).
Organometallic Chemistry
In a study by Qiao, Ma, and Wang (2011), quinolin-8-amine derivatives, which are structurally related to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine, were used to create aluminum and zinc complexes. These complexes demonstrated catalytic potential in the polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Green Chemistry Synthesis
Zhang Zhang (2011) highlighted the synthesis of quinoline derivatives via a green chemistry approach. This method, involving compounds similar to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine, emphasizes environmental friendliness and efficiency, suggesting potential applications in sustainable chemical synthesis (Zhang, 2011).
Anticancer Research
A study by Luo et al. (2021) on Ag(I)-N-heterocyclic carbene complexes with quinolin-8-yl groups showed potential anticancer activity. This research indicates that compounds structurally related to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine could have applications in developing novel anticancer agents (Luo et al., 2021).
Photophysical Applications
The research by Vanjare et al. (2018) involving quinoline-functionalized Schiff bases suggests potential applications in fluorescence and photophysical studies. These derivatives, similar to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine, show promising results in urease inhibition and could be useful in biological and photophysical research (Vanjare et al., 2018).
Eigenschaften
Produktname |
(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine |
|---|---|
Molekularformel |
C21H24N2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-benzyl-N-pentylquinolin-4-imine |
InChI |
InChI=1S/C21H24N2/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21/h4-8,10-14,16H,2-3,9,15,17H2,1H3 |
InChI-Schlüssel |
MMGAVKCAGQCFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



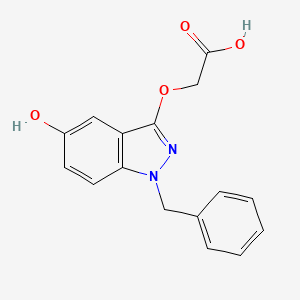
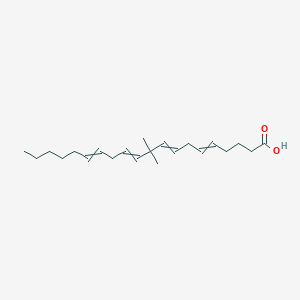
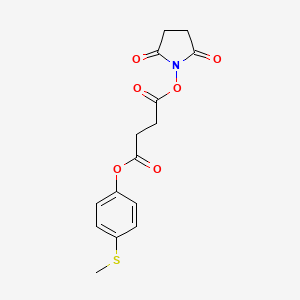
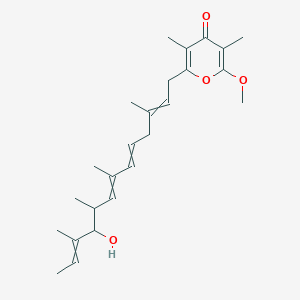
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)
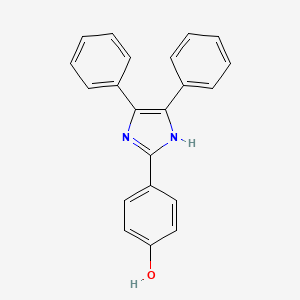
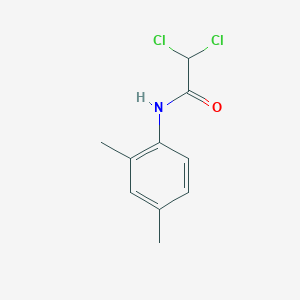
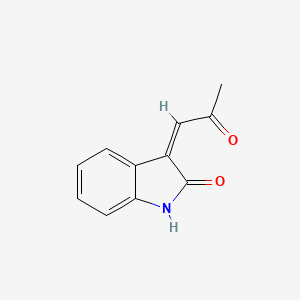
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)

